molecular formula C12H10N2O4 B14649170 2,3-Dimethyl-1,4-dinitronaphthalene CAS No. 50558-67-3

2,3-Dimethyl-1,4-dinitronaphthalene

Cat. No.: B14649170
CAS No.: 50558-67-3
M. Wt: 246.22 g/mol
InChI Key: QNTQFRQSOQJZRG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two methyl groups and two nitro groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4-dinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. One common method is the nitration reaction using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-dinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-1,4-dinitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,4-dinitronaphthalene
  • 1,5-Dimethyl-2,4-dinitronaphthalene
  • 2,6-Dimethyl-1,4-dinitronaphthalene

Uniqueness

2,3-Dimethyl-1,4-dinitronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

50558-67-3

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2,3-dimethyl-1,4-dinitronaphthalene

InChI

InChI=1S/C12H10N2O4/c1-7-8(2)12(14(17)18)10-6-4-3-5-9(10)11(7)13(15)16/h3-6H,1-2H3

InChI Key

QNTQFRQSOQJZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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